molecular formula C24H31N3O3 B2548746 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922115-38-6

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2548746
CAS RN: 922115-38-6
M. Wt: 409.53
InChI Key: QPYZUYSFOYRANU-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides have been extensively studied for their potential as gastroprokinetic agents, which can enhance gastric motility and are useful in treating gastrointestinal disorders .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of a morpholinyl moiety with a benzoyl group, as seen in the series of N-[(2-morpholinyl)alkyl]benzamides . The morpholinyl group was designed after considering the structure of cisapride, and the benzoyl group was derived from metoclopramide and cisapride . Modifications to the substituents on the benzoyl group have been shown to significantly influence the activity of these compounds . Although the specific synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical for their biological activity. The presence of a morpholinyl group and specific substituents on the benzoyl ring are important for gastroprokinetic activity . The structure-activity relationships indicate that the size and electronic properties of the substituents can affect the potency and selectivity of these agents . The exact molecular structure of the compound is not described in the provided papers, but insights can be drawn from related compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzoyl ring. For instance, the introduction of an ethoxy group at the 2-position of the benzoyl ring has been shown to affect the gastroprokinetic activity . The reactivity can also be assessed through molecular electrostatic potential (MEP) surface maps, which provide information on the chemical behavior of the molecule . However, specific chemical reactions involving 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their pharmacological profile. For example, the radiolabelling of a related compound, 4-iodo-N-(2-morpholinoethyl)benzamide, with radioisotopes was optimized to achieve high radiochemical conversion and stability . The antioxidant properties of benzamide derivatives can also be evaluated using assays like the DPPH free radical scavenging test . These properties are crucial for the development of benzamide-based drugs, but specific data for the compound is not provided in the papers.

Scientific Research Applications

Antimicrobial Activities

A study involving the synthesis of novel 1,2,4-triazole derivatives, which share functional group characteristics with 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, found that some compounds exhibited good or moderate antimicrobial activities against test microorganisms. These findings suggest that derivatives of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide could potentially be explored for antimicrobial applications (Bektaş et al., 2007).

Gastrokinetic Activity

Research into benzamide derivatives with morpholine components, similar to the functional groups in 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, has demonstrated gastrokinetic activity. These studies indicate that such compounds can enhance gastric emptying, suggesting a potential application in the treatment of gastrointestinal motility disorders. Notably, compounds with specific substitutions on the morpholine and benzamide moieties were found to be potent without exhibiting dopamine D2 receptor antagonistic activity, which is a desirable property for avoiding certain side effects (Kato et al., 1992).

Anti-Inflammatory and Analgesic Agents

A study on novel compounds derived from visnaginone and khellinone, which are structurally related to the benzamide and morpholine components of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, demonstrated significant anti-inflammatory and analgesic activities. These compounds were effective as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering potential as new therapeutic agents in treating pain and inflammation (Abu‐Hashem et al., 2020).

Ionic Liquids and Solvents

Research into 4-benzyl-4-methylmorpholinium salts, which share a morpholine ring similar to 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, has led to the development of new ionic liquids. These compounds were evaluated for their physicochemical properties, cytotoxicity, and biodegradability, finding applications as biomass solvents due to their moderate or low toxicity and ability to dissolve cellulose (Pernak et al., 2011).

Radiolabeling and Diagnostic Imaging

The synthesis and radiolabeling of 4-iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, was explored for potential use in diagnostic imaging. Optimized radiolabeling conditions suggested applications in nuclear medicine, offering a pathway for the development of similar compounds for imaging or therapeutic purposes (Tsopelas, 1999).

properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-30-21-7-4-18(5-8-21)24(28)25-17-23(27-12-14-29-15-13-27)19-6-9-22-20(16-19)10-11-26(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYZUYSFOYRANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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